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Introduction: Ningetinib Tosylate (CT-053PTSA) is an orally bioavailable small molecule

tyrosine kinase inhibitor (TKI) demonstrating potent activity against a range of receptor tyrosine

kinases (RTKs) implicated in tumor growth, angiogenesis, and metastasis. This technical guide

provides a comprehensive overview of the preclinical and early clinical data on Ningetinib
Tosylate, with a focus on its mechanism of action, experimental validation, and preliminary

clinical profile.

Mechanism of Action: Multi-Targeted Kinase
Inhibition
Ningetinib Tosylate functions as a multi-targeted TKI, competitively binding to the ATP-binding

pocket of several key RTKs, thereby inhibiting their phosphorylation and downstream signaling.

[1] Its primary targets include c-MET (hepatocyte growth factor receptor), Vascular Endothelial

Growth Factor Receptor 2 (VEGFR2), AXL, MER, and Fms-like tyrosine kinase 3 (FLT3).[2]

The inhibition of these pathways disrupts critical cellular processes in cancer, including

proliferation, survival, angiogenesis, and invasion.[2]
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The binding of Ningetinib Tosylate to its target kinases leads to the inhibition of several

downstream signaling cascades. Notably, in preclinical models, Ningetinib has been shown to

inhibit the phosphorylation of c-Met and its downstream effectors AKT and ERK1/2.[3] In the

context of FLT3-mutated acute myeloid leukemia (AML), Ningetinib inhibits the STAT5, AKT,

and ERK pathways.[4]
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Caption: Simplified signaling pathways inhibited by Ningetinib Tosylate.
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Preclinical Data
In Vitro Kinase and Cellular Activity
Ningetinib Tosylate has demonstrated potent inhibitory activity against its target kinases in

both biochemical and cell-based assays. The IC50 values, which represent the concentration of

the drug required to inhibit 50% of the target's activity, are summarized in the table below.

Target IC50 (nM) - Kinase Assay IC50 (nM) - Cellular Assay

c-MET 6.7[3] 7.0

VEGFR2 1.9[3] 1.1

AXL <1.0[3] 0.44

FLT3 8.6 1.5

MERTK 14 -

Data sourced from preclinical characterization studies.

In cell-based functional assays, Ningetinib Tosylate inhibited HGF and VEGF-stimulated

Human Umbilical Vein Endothelial Cell (HUVEC) proliferation with IC50 values of 8.6 nM and

6.3 nM, respectively.[3]

In Vivo Antitumor Efficacy
The antitumor activity of Ningetinib Tosylate has been evaluated in various xenograft models.
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Model Type Cell Line/Tumor Treatment Outcome

Glioblastoma

Xenograft
U87MG 20 mg/kg/day (oral)

Prolonged median

survival time

(ILS=32%, p=0.003)

[3]

Gastric Cancer CDX SNU-5, MKN-45 Not specified
Significant tumor

growth inhibition[5]

Gastric Cancer PDX GA0046, GA3121 Not specified
Significant tumor

growth inhibition[5]

CDX: Cell line-derived xenograft; PDX: Patient-derived xenograft; ILS: Increase in life-span.

Experimental Protocols
In Vivo Xenograft Studies
A general methodology for establishing and evaluating the efficacy of Ningetinib Tosylate in

xenograft models is outlined below.
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Caption: General workflow for in vivo xenograft studies.
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Methodology:

Cell Culture: Human tumor cell lines with high expression of target kinases (e.g., SNU-5 and

MKN-45 for c-MET) are cultured under standard conditions.[5]

Animal Model: Female BALB/cA nude mice (5-6 weeks old) are typically used.[5]

Tumor Implantation: A suspension of tumor cells is injected subcutaneously into the flank of

each mouse. For patient-derived xenografts (PDX), tumor fragments are directly implanted.

[5]

Treatment: Once tumors reach a specified volume, mice are randomized into treatment and

control groups. Ningetinib Tosylate is administered orally, while the control group receives a

vehicle solution.

Efficacy Evaluation: Tumor volume is measured regularly using calipers. Animal body weight

and general health are also monitored. The primary endpoint is typically tumor growth

inhibition or an increase in survival time.

Phase I Clinical Trial Data
A first-in-human, open-label, single-arm, dose-escalation (3+3 design) Phase I clinical trial was

conducted to evaluate the safety, tolerability, and pharmacokinetics of Ningetinib Tosylate in

patients with advanced solid tumors (NCT04577703).[3]

Patient Demographics and Dosing
Number of Patients: 20

Dose Cohorts: 15 mg, 30 mg, 60 mg, 100 mg, and 150 mg, administered once daily (QD).

Safety and Tolerability
Maximum Tolerated Dose (MTD): 100 mg QD.

Dose-Limiting Toxicities (DLTs): Observed in 3 patients (1 in the 100 mg cohort and 2 in the

150 mg cohort).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9632963/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9632963/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9632963/
https://www.benchchem.com/product/b560534?utm_src=pdf-body
https://www.benchchem.com/product/b560534?utm_src=pdf-body
https://www.medchemexpress.com/Ningetinib_Tosylate.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560534?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Most Common Treatment-Related Adverse Events (TRAEs):

Transaminase elevation (65%)

Leukopenia (45%)

Neutropenia (35%)

Pharmacokinetics
Ningetinib Tosylate was rapidly absorbed following oral administration. The maximum plasma

concentration (Cmax) and the area under the curve (AUC) increased proportionally with the

dose.

Dose
Cmax (ng/mL)
- Day 1

AUC0-24h
(ngh/mL) - Day
1

Cmax (ng/mL)
- Day 28

AUC0-24h
(ngh/mL) - Day
28

60 mg ~1500 ~15000 ~2000 ~25000

100 mg ~2500 ~25000 ~3000 ~40000

Approximate values based on published graphical data.

Metabolism: Ningetinib Tosylate is primarily metabolized by cytochrome P450 enzymes,

including CYP1A1, CYP1B1, CYP2C9, and CYP3A4.[1] The main metabolite is the N-

demethylated form (M1).[1]

Antitumor Activity
Of the 17 patients evaluable for tumor response, 29.4% achieved stable disease.

Conclusion
Ningetinib Tosylate is a promising multi-targeted tyrosine kinase inhibitor with potent

preclinical activity against several key oncogenic drivers. The results from the Phase I clinical

trial in patients with advanced solid tumors indicate a manageable safety profile and establish a
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recommended dose for further investigation. Ongoing and future studies will continue to define

the therapeutic potential of Ningetinib Tosylate in various cancer types.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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